The principal alkaloid of ipecac, from the ground roots of Uragoga (or Cephaelis) ipecacuanha or U. acuminata, of the Rubiaceae. It is used as an amebicide in many different preparations and may cause serious cardiac, hepatic, or renal damage and violent diarrhea and vomiting. Emetine inhibits protein synthesis in EUKARYOTIC CELLS but not PROKARYOTIC CELLS.
Emetine hydrochloride
CAS No.: 14198-59-5
Cat. No.: VC21350117
Molecular Formula: C29H41ClN2O4
Molecular Weight: 517.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14198-59-5 |
---|---|
Molecular Formula | C29H41ClN2O4 |
Molecular Weight | 517.1 g/mol |
IUPAC Name | (2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride |
Standard InChI | InChI=1S/C29H40N2O4.ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H/t18-,21-,24+,25-;/m0./s1 |
Standard InChI Key | HUEYSSLYFJVUIS-MRFSYGAJSA-N |
Isomeric SMILES | CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl |
SMILES | CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl |
Canonical SMILES | CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl |
Chemical Properties and Structure
Emetine hydrochloride is the hydrochloride salt of emetine, an alkaloid obtained from ipecacuanha or prepared by methylation of cephaëline or through synthetic pathways . It exists in different hydration states, primarily as pentahydrate or heptahydrate forms.
Physical and Chemical Characteristics
Emetine hydrochloride appears as a white or very slightly yellow crystalline powder that is odorless . It demonstrates high solubility in both water and ethanol (~750 g/l) . The compound gradually degrades when exposed to humid atmosphere, with decomposition occurring more rapidly at elevated temperatures, even in the absence of light .
Table 1: Chemical and Physical Properties of Emetine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₉H₄₀N₂O₄·2HCl (with varying hydration) |
Molecular Weight | 553.561 (anhydrous); 643.6 (pentahydrate); 679.7 (heptahydrate) |
CAS Registry Numbers | 7083-71-8 (anhydrous); 79300-07-5 (pentahydrate); 79300-08-6 (heptahydrate) |
Appearance | White or very slightly yellow crystalline powder |
Odor | Odorless |
Solubility | Freely soluble in water and ethanol (~750 g/l) |
Specific Optical Rotation | +16° to +19° |
Melting Point | 74°C (165°F) |
Structural Features
Emetine hydrochloride contains a complex molecular structure with four defined stereocenters . Its chemical structure includes two nitrogen-containing rings and four methoxy groups . The stereochemistry is absolute, contributing to its specific biological activities .
Source and Origin
Natural Source
Emetine is a principal alkaloid isolated from the ground roots of Uragoga ipecacuanha (ipecac root) . Historically, emetine was administered in the form of oral ipecac root extract, which contained several alkaloids including cephaeline and psychotrine .
Synthetic Production
Beyond natural extraction, emetine hydrochloride can be synthesized through methylation of cephaëline or through complete chemical synthesis . Commercial preparations of the compound are available at high purity levels (≥98% by HPLC) .
Mechanism of Action
Emetine hydrochloride demonstrates multiple mechanisms of action across different biological systems, with its primary effect being the inhibition of protein synthesis.
Protein Synthesis Inhibition
The compound irreversibly blocks protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit and inhibiting translocation . When emetine is added to cell suspensions such as HeLa cells or reticulocytes, polyribosomes increase while single ribosomes decrease, indicating interference with translation processes . The inhibition appears to affect an aspect of translocation that involves movement of mRNA along the ribosome .
Effects on Cellular Signaling
Emetine affects multiple signaling pathways, including:
Cardiovascular Effects
The compound induces hypotension by blocking adrenoreceptors . Its effects on cardiac tissues relate to its inhibition of protein synthesis in myocardial cells, which may contribute to its cardiotoxicity .
Medical Applications
Anti-Protozoal Activity
Historically, emetine hydrochloride's primary medical application has been as an anti-amoebic agent . The identification of emetine as more potent than crude ipecac extract improved the treatment of amoebiasis, though it still caused nausea as a side effect . Administration through hypodermic injection reduced the severity of nausea compared to oral administration .
Anti-Cancer Properties
Recent research has revealed significant anti-cancer potential for emetine hydrochloride across multiple cancer types.
Gastric Cancer
Emetine demonstrates potent activity against gastric cancer (GC) cells, with impressively low IC₅₀ values in the nanomolar range :
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MGC803 cells: IC₅₀ = 0.0497 μM
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HGC-27 cells: IC₅₀ = 0.0244 μM
These values show considerably higher potency than conventional chemotherapeutic agents like 5-fluorouracil (5-FU), which exhibited IC₅₀ values of 11.3763 μM and 6.4358 μM against the same cell lines, respectively .
Table 2: Comparison of Anti-Cancer Activities of Emetine vs. 5-FU
Cell Line | Emetine IC₅₀ (μM) | 5-FU IC₅₀ (μM) | Potency Ratio |
---|---|---|---|
MGC803 | 0.0497 | 11.3763 | 229× stronger |
HGC-27 | 0.0244 | 6.4358 | 264× stronger |
The anti-cancer mechanisms of emetine include:
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Inhibition of proliferation
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Induction of apoptosis
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Blocking cell migration and invasion
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Regulation of multiple signaling pathways including MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades
Acute Myeloid Leukemia
Emetine has shown effectiveness against acute myeloid leukemia stem/progenitor cells through:
SARS-CoV-2 Inhibition
Recent studies have identified emetine hydrochloride as a potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19 . Its anti-viral properties include:
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Suppression of SARS-CoV-2 replication in Vero cells with EC₅₀ = 0.007 μM, which is approximately 30-fold more effective than remdesivir (EC₅₀ = 0.24 μM)
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Significant decrease of SARS-CoV-2-specific nucleocapsid levels in a dose-dependent manner (EC₅₀ = 0.019 μM)
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Disruption of viral mRNA binding with eukaryotic translation initiation factor 4E (eIF4E)
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Anti-inflammatory effects, including decreased lipopolysaccharide-induced interleukin-6 protein levels and moderate decrease of tumor necrosis factor alpha in M1 macrophages
Table 3: Anti-SARS-CoV-2 Activity of Emetine Hydrochloride
Parameter | Value | Comparison to Remdesivir |
---|---|---|
EC₅₀ for viral replication | 0.007 μM | 30× more effective |
CC₅₀ (cytotoxicity) | 1.96 μM | - |
Selectivity Index (SI) | 280 | - |
EC₅₀ for nucleocapsid reduction | 0.019 μM | - |
Another study reported even more impressive results, with an EC₅₀ of 0.147 nM, CC₅₀ of 1603.8 nM, and an exceptionally high selectivity index of 10,910.4 .
Toxicity and Side Effects
Cardiotoxicity
The most serious toxic manifestation of emetine hydrochloride is its effect on cardiac tissue. Studies on rat myocardium have shown that emetine inhibits incorporation of tritiated leucine into soluble proteins and actomyosin in vitro . Fifty percent inhibition of isotope incorporation occurred at an emetine concentration of 5 × 10⁻⁷ M .
The mechanism of cardiac toxicity appears to be mediated through emetine's effects on protein biosynthesis in cardiac tissue . In clinical settings, administration of emetine has been associated with abnormalities of cardiovascular function, with one study reporting that 83% of 93 patients receiving emetine for amoebiasis displayed some form of cardiovascular abnormality .
Other Toxicities
Besides cardiac effects, emetine is known to cause:
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Nausea and vomiting (related to its traditional use as an emetic)
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Muscle toxicity that can lead to myopathy, rhabdomyolysis, and myoglobinuria
Due to these potential severe adverse effects, emetine is sometimes administered in hospital settings where adverse events can be closely monitored .
According to pharmaceutical standards, emetine hydrochloride should contain not less than 98.0% and not more than 101.5% of C₂₉H₄₀N₂O₄·2HCl, calculated with reference to the dried substance . Identity tests typically include infrared spectrophotometry, chemical reactions, and specific optical rotation measurements .
Laboratory Usage
In laboratory settings, emetine dihydrochloride is used as a protein synthesis blocker . For in vitro experiments, concentrations typically range from 0.02 μM to 2 μM, with exposure times varying based on the experimental design .
Historical Development
The study of emetine's mechanism of action dates back to the nineteenth century, when it was investigated by François Magendie . Early medical use of emetine was in the form of oral administration of ipecac root extract, which contained multiple alkaloids .
Initially, the extract's utility was limited by its strong emetic properties, leading to the development of approaches to reduce nausea, including:
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Co-administration with opioids
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Use of coated tablets that would release the drug after passing through the stomach
The isolation of pure emetine improved the treatment of amoebiasis compared to crude extract, though it still caused nausea . A significant advancement was the development of hypodermic administration, which produced less severe nausea than oral routes .
A synthetic derivative, dehydroemetine, was later developed as an alternative with similar anti-amoebic properties .
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